molecular formula C21H44 B14626747 10-Methylicosane CAS No. 54833-23-7

10-Methylicosane

Cat. No.: B14626747
CAS No.: 54833-23-7
M. Wt: 296.6 g/mol
InChI Key: BFAGLVWBOUDHBS-UHFFFAOYSA-N
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Description

10-Methylicosane (CAS 54833-23-7) is a branched alkane with the molecular formula C₂₁H₄₄ and a molecular weight of 296.57 g/mol . Its structure consists of a 20-carbon eicosane backbone with a methyl group substituted at the 10th carbon. This branching imparts distinct physical and chemical properties compared to linear alkanes and other branched isomers. The compound has been identified in natural volatile oils, such as Chrysanthemum morifolium essential oil, albeit at low concentrations (~0.163%) , and in oxidation studies of infant nutrition packages, where its levels increased during oxidative processes .

Properties

CAS No.

54833-23-7

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

IUPAC Name

10-methylicosane

InChI

InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3

InChI Key

BFAGLVWBOUDHBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.

Industrial Production Methods

Industrial production of 10-Methylicosane may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

10-Methylicosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Further saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 10-Methylicosane with structurally analogous branched alkanes:

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Retention Index (RI) Natural Abundance (%)
10-Methylicosane C₂₁H₄₄ 296.57 35.340 1339 0.163
2-Methyldodecane C₁₃H₂₈ 184.36 32.962 1284 Not reported
5-Ethyl-5-methyldecane C₁₃H₂₈ 184.36 28.987 1214 Not reported
4-Ethylundecane C₁₃H₂₈ 184.36 31.002 1249 Not reported
Dodecane (linear) C₁₂H₂₆ 170.34 28.228 1200 3.580

Key Observations:

  • Branching Position: The position of branching significantly affects volatility. For example, 10-Methylicosane’s higher retention time (35.340 min) and RI (1339) compared to shorter-chain branched alkanes (e.g., 2-Methyldodecane, RI 1284) indicate lower volatility due to its longer carbon chain .

Chemical Behavior Under Oxidation

A study tracking volatile compounds during lipid oxidation revealed contrasting trends for 10-Methylicosane and other branched alkanes :

Compound Initial Concentration (μg/g) Concentration After Oxidation (μg/g) Change (%)
10-Methylicosane 0.19 ± 0.02 0.34 ± 0.24 +79%
2-Methyldodecane 0.32 ± 0.05 0.21 ± 0.01 -34%
5-Ethyl-5-methyldecane 0.19 ± 0.05 0.12 ± 0.09 -37%

Interpretation:

  • Shorter branched alkanes (e.g., 2-Methyldodecane) degrade, likely due to preferential breakdown of less stable structures .

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